Product packaging for Ethyl 3-chloro-4-iodobenzoate(Cat. No.:CAS No. 874831-02-4)

Ethyl 3-chloro-4-iodobenzoate

Cat. No.: B1385993
CAS No.: 874831-02-4
M. Wt: 310.51 g/mol
InChI Key: MOHOSKBBZXBCTR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-iodobenzoate (CAS 874831-02-4) is a versatile halogenated aromatic ester that serves as a valuable synthetic intermediate in organic chemistry. Its molecular structure, featuring both chloro and iodo substituents on the benzoate ring, makes it an excellent building block for constructing more complex molecules via cross-coupling reactions . This compound is particularly useful in metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, to create biaryl or alkyne derivatives essential in drug discovery and material science . It acts as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals, where its halogenated aromatic ring allows for sequential and selective functionalization . The compound's utility in developing chiral dendrimers for enantioselective synthesis further underscores its role in advancing chemical innovation . This compound is strictly for research and industrial applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClIO2 B1385993 Ethyl 3-chloro-4-iodobenzoate CAS No. 874831-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOSKBBZXBCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651708
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-02-4
Record name Ethyl 3-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Chloro 4 Iodobenzoate and Its Derivatives

Direct Synthesis Strategies for Halogenated Ethyl Benzoates

Direct halogenation of an ethyl benzoate (B1203000) precursor presents a straightforward approach to introducing chloro and iodo substituents onto the aromatic ring. However, controlling the regioselectivity of this process can be challenging due to the directing effects of the ester group and any existing halogens.

Decarboxylative halogenation offers an alternative strategy, converting carboxylic acids into organic halides. acs.org This method involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group and trapping the resulting intermediate with a halogen source. acs.org While this is a fundamental method for synthesizing organic halides, its direct application to the one-pot synthesis of di-halogenated benzoates like ethyl 3-chloro-4-iodobenzoate is less commonly detailed and requires careful control of reagents and conditions to achieve the desired substitution pattern.

Precursor-Based Synthetic Routes

A more common and controlled approach to the synthesis of this compound involves the use of pre-functionalized precursors. This allows for precise placement of the halogen atoms and the ester group.

From Substituted Benzoic Acids

The most prevalent and reliable method for synthesizing this compound is through the esterification of 3-chloro-4-iodobenzoic acid. calpaclab.comnih.gov This precursor, a solid with a molecular weight of 282.46 g/mol , provides the required chloro- and iodo- substitution pattern. calpaclab.com The esterification is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The synthesis of the 3-chloro-4-iodobenzoic acid precursor itself is a critical step. One common route starts with 4-chloro-3-nitrobenzoic acid. This is subjected to a three-step process involving:

Reduction of the nitro group to an amino group.

Diazotization of the resulting amine.

A Sandmeyer-type reaction to introduce the iodine atom.

Another approach involves the direct iodination of a chlorinated benzoic acid derivative. For instance, the iodination of 5-chlorobenzoic acid derivatives can be accomplished using iodine monochloride (ICl) in acetic acid.

From Halogenated Aromatic Precursors (e.g., Chlorinated and Iodinated Aryl Compounds)

Alternatively, the synthesis can commence from aromatic precursors that already contain one or both of the required halogens. For example, a process starting from the inexpensive methyl anthranilate involves iodination to yield ethyl 2-amino-5-iodobenzoate. google.com This intermediate then undergoes a classic Sandmeyer reaction to replace the amino group with a chloro group, forming the corresponding 2-chloro-5-iodobenzoate. google.com Although this results in a different isomer, the principle of using a pre-halogenated and functionalized aromatic compound is a key strategy.

Another example is the use of 3,4-dichloronitrobenzene, which can be reacted with 4-chlorophenol (B41353) in the presence of potassium hydroxide (B78521) and copper to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov Subsequent reduction of the nitro group yields an aniline (B41778) derivative that can be further modified. nih.gov While not a direct route to the target compound, this illustrates the utility of starting with readily available di-halogenated aromatics.

Esterification and Functional Group Introduction Techniques

Esterification is a fundamental reaction in the synthesis of this compound, most commonly from its corresponding carboxylic acid. researchgate.net This transformation is typically catalyzed by strong acids, such as sulfuric acid, in an excess of ethanol which also serves as the solvent. researchgate.net The reaction mixture is usually heated to reflux to drive the equilibrium towards the product. scirp.org

Alternative and "greener" methods for esterification have been explored, including the use of solid acid catalysts like zeolites and the application of microwave or ultrasound irradiation to accelerate the reaction and improve yields. scirp.org For instance, the esterification of 4-nitrobenzoic acid with ethanol has been shown to be effective using nanoporous acid catalysts. scirp.org

The introduction of the halogen functional groups often relies on well-established named reactions. The Sandmeyer reaction is a key process for converting an amino group on an aromatic ring into a halogen, via a diazonium salt intermediate. google.com This is particularly useful for introducing chlorine. Iodination can often be achieved through electrophilic aromatic substitution using reagents like iodine in the presence of an oxidizing agent or iodine monochloride. nih.gov

Chemo- and Regioselective Synthesis Approaches

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the placement of each functional group, a concept known as regioselectivity. nih.gov When multiple reactive sites are present, achieving chemoselectivity—the preferential reaction of one functional group over another—is also crucial. researchgate.net

In the context of this compound, the differing reactivity of the C-Cl and C-I bonds is a key feature. The C-I bond is generally more reactive than the C-Cl bond in cross-coupling reactions, such as Suzuki or Negishi couplings. This allows for the selective substitution of the iodine atom while leaving the chlorine atom intact. This inherent chemoselectivity is a significant advantage when using this compound as a building block for more complex molecules. lookchem.comrsc.org

For example, ethyl 4-iodobenzoate (B1621894) can undergo a Negishi cross-coupling reaction with an organozinc reagent, demonstrating the reactivity of the iodo-substituent. rsc.orgrsc.org This principle is directly applicable to this compound, where the iodine would be the primary site of reaction.

Developing synthetic routes that are both chemo- and regioselective from the outset is a major goal in modern organic synthesis. researchgate.netnih.gov This often involves multi-step pathways where functional groups are introduced in a specific order to direct subsequent reactions to the desired position.

Scale-Up and Process Optimization in Synthetic Procedures

Transitioning a synthetic route from a laboratory scale to an industrial process requires significant optimization to ensure efficiency, safety, and cost-effectiveness. synchem.com For the synthesis of this compound and its derivatives, this involves several key considerations.

Reaction Conditions: Optimization of parameters such as temperature, reaction time, and catalyst loading is crucial. For instance, in a Miyaura borylation process, a related transformation, catalyst loading was successfully reduced from 0.25 mol% to 0.05 mol% through careful screening and selection of the palladium catalyst and solvent. acs.org

Solvent and Reagent Choice: The choice of solvents and reagents is critical for both reaction performance and environmental impact. On a large scale, the use of less hazardous and easily recoverable solvents is preferred. For example, a pilot plant procedure for a borylation reaction utilized methanol (B129727) as the solvent and implemented a nitrogen purge to minimize oxygen, ensuring a safe and controlled environment. acs.org

Purification: Efficient purification methods are essential for obtaining a high-purity product. Industrial processes often favor crystallization over chromatographic methods for large quantities. In one documented process, the final product was isolated by crystallization from a water/methanol mixture, followed by filtration. acs.org

Advanced Organic Reactions and Transformations Involving Ethyl 3 Chloro 4 Iodobenzoate

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Ethyl 3-chloro-4-iodobenzoate is an excellent substrate for these reactions due to the presence of two different halogen atoms, which can be selectively targeted by various metal catalysts.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling)

Palladium catalysts are renowned for their ability to mediate a wide variety of cross-coupling reactions, including the Heck, Suzuki, and Sonogashira couplings. nih.gov The distinct reactivity of the C-I and C-Cl bonds in this compound allows for selective palladium-catalyzed transformations. Generally, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 4-position.

In a typical Heck coupling reaction, this compound can be reacted with an alkene in the presence of a palladium catalyst and a base to form a substituted stilbene (B7821643) derivative, leaving the chloro group intact for subsequent transformations. Similarly, Sonogashira coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively forms a carbon-carbon bond at the iodo-substituted position. nih.gov

Amination reactions, such as the Buchwald-Hartwig amination, also proceed selectively at the C-I bond. lookchem.com For instance, the reaction of this compound with an amine in the presence of a palladium catalyst and a suitable base will yield the corresponding 4-amino-3-chlorobenzoate derivative. lookchem.com

Table 1: Examples of Palladium-Catalyzed Reactions with this compound

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Heck CouplingAlkenePd(OAc)₂, PPh₃, Base4-alkenyl-3-chlorobenzoate
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄, CuI, Base4-alkynyl-3-chlorobenzoate
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand, Base4-amino-3-chlorobenzoate

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful alternative and complement to palladium-catalyzed reactions, often exhibiting unique reactivity and selectivity. wisc.edu Nickel catalysts can facilitate the coupling of aryl chlorides, which are typically less reactive than aryl iodides and bromides in palladium-catalyzed systems. acs.org This property is particularly useful when sequential cross-coupling reactions are desired on a dihalogenated substrate like this compound.

After an initial palladium-catalyzed reaction at the more reactive iodine position, a subsequent nickel-catalyzed coupling can be employed to functionalize the chlorine position. For instance, a nickel-catalyzed Kumada coupling with a Grignard reagent or a Negishi coupling with an organozinc reagent can be used to introduce an aryl or alkyl group at the 3-position. google.com

Recent advancements in nickel catalysis have also focused on cross-electrophile coupling (XEC) reactions, which involve the coupling of two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. acs.orgnih.gov This methodology allows for the formation of C(sp²)-C(sp³) bonds.

Table 2: Nickel-Catalyzed Cross-Coupling Scenarios

Initial SubstrateReaction TypeCoupling PartnerCatalyst SystemProduct Type
Ethyl 3-chloro-4-substituted-benzoateKumada CouplingGrignard ReagentNi(dppe)Cl₂3-alkyl/aryl-4-substituted-benzoate
Ethyl 3-chloro-4-substituted-benzoateNegishi CouplingOrganozinc ReagentNi(acac)₂3-alkyl/aryl-4-substituted-benzoate
This compoundCross-Electrophile CouplingAlkyl HalideNiBr₂·diglyme, Ligand, Reductant3-chloro-4-alkylbenzoate

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in organic synthesis for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium- or nickel-catalyzed counterparts but can be highly effective for certain transformations. wikipedia.org

In the context of this compound, the greater reactivity of the C-I bond is again exploited for selective transformations. An Ullmann-type reaction with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base can be used to synthesize 3-chloro-4-alkoxy or 4-aryloxybenzoates. Similarly, coupling with an amine or a thiol can yield the corresponding 4-amino or 4-thioether derivatives.

Modern variations of the Ullmann reaction often utilize ligands to solubilize the copper catalyst and promote the reaction at lower temperatures. wikipedia.org The Goldberg reaction, a copper-catalyzed amidation, is another important transformation in this class. researchgate.net

Table 3: Copper-Catalyzed Reactions of this compound

Reaction TypeNucleophileCatalyst SystemProduct Type
Ullmann Ether SynthesisAlcohol/PhenolCuI, Ligand, Base3-chloro-4-alkoxy/aryloxybenzoate
Ullmann-type AminationAmineCuI, Ligand, Base3-chloro-4-aminobenzoate
Ullmann-type ThioetherificationThiolCuI, Ligand, Base3-chloro-4-(alkyl/aryl)thiobenzoate

Negishi Coupling and Related Organometallic Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is a highly versatile and functional group tolerant method for the formation of carbon-carbon bonds. organic-chemistry.org Organozinc reagents can be prepared from the corresponding organic halides by direct insertion of zinc metal or by transmetalation from organolithium or Grignard reagents. beilstein-journals.org

This compound is an excellent substrate for Negishi coupling. acs.org A palladium-catalyzed Negishi coupling will selectively occur at the C-I bond, allowing for the introduction of a wide range of alkyl, vinyl, aryl, and heteroaryl groups. acs.org The resulting 3-chloro-4-substituted benzoate (B1203000) can then be subjected to a second cross-coupling reaction at the C-Cl bond, often using a nickel catalyst.

Table 4: Negishi Coupling with this compound

Organozinc ReagentCatalyst SystemProduct
R-ZnCl (R = alkyl, aryl)Pd(PPh₃)₄Ethyl 3-chloro-4-R-benzoate
Het-ZnCl (Het = heteroaryl)Pd(dba)₂, P(2-furyl)₃Ethyl 3-chloro-4-heteroaryl-benzoate
Vinyl-ZnClPdCl₂(dppf)Ethyl 3-chloro-4-vinyl-benzoate

Reduction Reactions

Reduction reactions are fundamental transformations in organic chemistry, allowing for the conversion of functional groups to lower oxidation states. In the case of this compound, the ester group is a primary target for reduction.

Bouveault-Blanc Reduction and Its Variants

The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using metallic sodium in an alcohol solvent, typically absolute ethanol (B145695). wikipedia.orgalfa-chemistry.com This reaction proceeds through a single-electron transfer mechanism. alfa-chemistry.com

Applying the Bouveault-Blanc reduction to this compound would be expected to reduce the ester functionality to a primary alcohol, yielding (3-chloro-4-iodophenyl)methanol. However, a significant challenge in this specific case is the potential for reductive dehalogenation of the C-I and C-Cl bonds under the strongly reducing conditions of the reaction. The carbon-iodine bond is particularly susceptible to cleavage.

Modern reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), are now more commonly used for the reduction of esters due to their milder reaction conditions and higher selectivity. alfa-chemistry.comvulcanchem.com These reagents would also be expected to reduce the ester group of this compound to the corresponding primary alcohol. Careful control of the reaction conditions would be necessary to minimize dehalogenation. For instance, transfer hydrogenation catalyzed by manganese complexes has been shown to reduce esters in the presence of aryl halides. rsc.org

Table 5: Reduction of this compound

Reducing Agent/SystemExpected Primary ProductPotential Side Products
Na / Ethanol (Bouveault-Blanc)(3-chloro-4-iodophenyl)methanol(3-chlorophenyl)methanol, (4-iodophenyl)methanol, 3-chlorotoluene, 4-iodotoluene
LiAlH₄(3-chloro-4-iodophenyl)methanolDehalogenated alcohols
DIBAL-H(3-chloro-4-iodophenyl)methanolDehalogenated alcohols
Mn-catalyst / H₂ source(3-chloro-4-iodophenyl)methanolMinimal dehalogenation reported for similar substrates

Other Selective Reduction Methodologies

The selective reduction of aryl halides is a crucial transformation in organic synthesis. For substrates like this compound, the goal is often the selective removal of one halogen over another, a process known as dehalogenation. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the selective reduction of the iodo group.

One effective method for the dehalogenation of aryl halides involves the use of sodium borohydride (B1222165) in methanol (B129727), catalyzed by a transition metal salt like cuprous chloride (Cu₂Cl₂). lookchem.com This system is known to perform dehalogenation in a chemoselective manner. lookchem.com Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, treatment of this compound with a NaBH₄-Cu₂Cl₂/MeOH system would be expected to selectively cleave the C-I bond, yielding ethyl 3-chlorobenzoate. The general mechanism for aryl halide reduction with this system is outlined below.

Table 1: Proposed Steps in the Selective Reduction of Aryl Halides

Step Description
1 Formation of a copper hydride species from the reaction of NaBH₄ with Cu₂Cl₂.
2 Oxidative addition of the aryl halide (Ar-X) to the copper hydride complex.

| 3 | Reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the copper catalyst. |

This table outlines the generally accepted mechanism for the reduction of aryl halides using a sodium borohydride and copper salt system.

Additionally, the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent, is a classic method for reducing esters to primary alcohols. alfa-chemistry.com However, this method is also known to reduce certain functional groups, including some halogens, via a radical-anion intermediate. alfa-chemistry.com Its application to a dihalogenated substrate like this compound would likely be non-selective, potentially affecting the ester and both halogen groups.

Halogenation and Halogen Exchange Reactions

Halogen exchange reactions are powerful tools for modulating the reactivity of aromatic substrates. science.gov For this compound, the primary focus is on reactions involving the carbon-iodine bond, which is more susceptible to metal-halogen exchange than the more stable carbon-chlorine bond.

Research on the related ethyl 4-iodobenzoate (B1621894) has shown that halogen-metal exchange is a viable strategy for creating functionalized organometallic reagents. For instance, attempts to perform a halogen-copper exchange on ethyl 4-iodobenzoate using various copper salts (CuCN·2LiCl, CuI, CuCN, CuCl) were unsuccessful. uni-muenchen.de However, a halogen-magnesium exchange using a diarylmagnesium reagent was successful, leading to further derivatization. uni-muenchen.de

A more common and efficient method is the halogen-zinc exchange. The reaction of aryl iodides with diethylzinc, promoted by a phosphazene base, can generate arylzinc reagents. rsc.org This transformation, when applied to ethyl 4-iodobenzoate, proceeds effectively and allows for subsequent coupling reactions. rsc.org Similarly, iodine-zinc exchange can be facilitated by TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which allows for subsequent Negishi cross-coupling reactions. d-nb.info These methods highlight the potential to convert the iodo-substituent of this compound into a reactive organozinc species, leaving the chloro-substituent intact for later-stage functionalization.

Table 2: Metal-Halogen Exchange Reactions on Aryl Iodides

Reagent System Metal Exchange Type Substrate Example Outcome
CuCN·2LiCl Copper Ethyl 4-iodobenzoate No exchange observed uni-muenchen.de
Diarylmagnesium Magnesium Ethyl 4-iodobenzoate Successful exchange uni-muenchen.de
Et₂Zn / t-Bu-P4 base Zinc Ethyl 4-iodobenzoate Successful exchange rsc.org

This table summarizes findings from studies on halogen-metal exchange reactions with ethyl 4-iodobenzoate, a close structural analog of the title compound.

Derivatization for Complex Molecular Architectures

The differential reactivity of the chloro and iodo substituents makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions to build complex molecules. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) than the carbon-chlorine bond.

This reactivity pattern allows for the selective functionalization at the C-4 position. For example, palladium-catalyzed cross-coupling reactions of aryl iodides with organoindium reagents, generated in situ, have been developed for the synthesis of ethyl 2-aryl-2,3-alkadienoates. researchgate.net Applying this to this compound would lead to the formation of a C-C bond at the 4-position, preserving the chlorine atom for subsequent transformations.

Similarly, Negishi cross-coupling reactions involving arylzinc reagents are highly effective. Studies have shown that organozinc reagents can be coupled with ethyl 4-iodobenzoate in good yields. d-nb.infouni-muenchen.de For instance, after performing a halogen-zinc exchange on an aryl halide, the resulting zinc reagent can be coupled with ethyl 4-iodobenzoate under cobalt-catalysis to afford biaryl compounds. uni-muenchen.de This strategy provides a clear pathway for introducing aryl or other organic fragments at the C-4 position of this compound.

Radical Chemistry and Electron Transfer Processes

The carbon-halogen bonds of this compound are susceptible to cleavage via radical and electron transfer mechanisms. The C-I bond, being weaker, is the primary site for such reactions.

Studies on the cleavage of haloaromatic radical anions have provided insight into these processes. researchgate.net When a haloaromatic compound accepts an electron to form a radical anion, it can undergo dissociation to form an aryl radical and a halide ion. The rate of this cleavage is dependent on the halogen and the other substituents on the aromatic ring. Kinetic investigations of the reactions of radical anions with ethyl 4-iodobenzoate and ethyl 4-chlorobenzoate (B1228818) demonstrate that the cleavage of the C-I bond is significantly more favorable. researchgate.net The process can be described as an intramolecular electron transfer from the aromatic ring to the carbon-halogen bond, leading to the formation of a transient σ* radical anion which then dissociates. researchgate.net

More recently, photochemical methods have been employed to initiate radical reactions on aryl halides. fu-berlin.de Organic photoredox catalysts can mediate the chemoselective reduction of C-X bonds. Furthermore, non-thermal plasmas have been shown to be effective initiators for radical chain reactions, such as the dehalogenation of 4-iodobenzoate, which proceeds via a radical mechanism. conicet.gov.ar These modern initiation techniques offer mild and efficient alternatives for generating aryl radicals from substrates like this compound, which can then participate in a variety of synthetic transformations.

Mechanistic Insights into Reactions of Ethyl 3 Chloro 4 Iodobenzoate

Elucidation of Reaction Pathways

The primary reaction pathways for ethyl 3-chloro-4-iodobenzoate involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. The general mechanism for these transformations is well-established and proceeds through a catalytic cycle involving a palladium catalyst.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyzed cycle. libretexts.orgwikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Due to the significant difference in the carbon-halogen bond strengths (C-I < C-Cl), the oxidative addition is expected to occur selectively at the C-I bond of this compound. Following this, a transmetalation step occurs where a copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, yielding the coupled product and regenerating the Pd(0) catalyst. wikipedia.org

Similarly, the Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound. The catalytic cycle also commences with the oxidative addition of the C-I bond to the Pd(0) catalyst. The subsequent step is transmetalation, where the organoboron reagent, activated by a base, transfers its organic moiety to the palladium complex. Finally, reductive elimination affords the biaryl product and the regenerated Pd(0) catalyst.

In the context of this compound, the elucidation of the reaction pathway is dominated by the chemoselectivity of the initial oxidative addition step. The weaker C-I bond is significantly more reactive towards Pd(0) than the stronger C-Cl bond, thus dictating that the initial coupling will occur at the 4-position.

Role of Catalysts and Reaction Conditions in Directing Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity of reactions involving dihalogenated substrates like this compound. While the inherent reactivity difference between the C-I and C-Cl bonds provides a strong basis for selectivity, the ligand sphere around the palladium center can further enhance or, in some cases, alter this selectivity.

Ligand Effects: Bulky and electron-rich phosphine (B1218219) ligands are known to enhance the rate of both oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. nih.gov For a substrate like this compound, the use of such ligands can further promote the selective cleavage of the C-I bond. The electronic and steric properties of the phosphine ligand influence the geometry and reactivity of the palladium complexes, thereby affecting the efficiency and selectivity of the coupling process. rsc.org For instance, the use of specific dialkylbiaryl phosphine ligands has been shown to be highly effective for the coupling of challenging substrates, including those with multiple halogen substituents. nih.gov

Catalyst-Controlled Selectivity Switching: In some instances, it is possible to switch the site of reactivity by carefully choosing the catalyst system. This "catalyst-controlled" site-selectivity is an emerging area of research and often relies on subtle electronic and steric effects imparted by the ligand. researchgate.net For example, in the cross-coupling of some dihaloarenes, the use of different phosphine ligands can lead to a reversal of the expected regioselectivity. researchgate.net While the strong intrinsic reactivity difference in this compound makes such a switch challenging, it highlights the power of catalyst design in controlling reaction outcomes.

Reaction Conditions: Other reaction parameters such as the choice of base, solvent, and temperature can also influence the selectivity and efficiency of the coupling reaction. The base is crucial for the activation of the coupling partner in both Sonogashira (deprotonation of the alkyne) and Suzuki-Miyaura (formation of the boronate complex) reactions. The solvent can affect the solubility of the reactants and the stability of the catalytic species.

The following table summarizes the expected selectivity in common cross-coupling reactions of this compound under standard conditions:

Reaction TypeCoupling PartnerExpected Site of ReactionRationale
SonogashiraTerminal Alkyne4-position (Iodo)Higher reactivity of the C-I bond in oxidative addition.
Suzuki-MiyauraOrganoboron Reagent4-position (Iodo)Higher reactivity of the C-I bond in oxidative addition.
HeckAlkene4-position (Iodo)Higher reactivity of the C-I bond in oxidative addition.
Buchwald-HartwigAmine4-position (Iodo)Higher reactivity of the C-I bond in oxidative addition.

Intermediate Characterization and Trapping Studies

The direct observation and characterization of intermediates in catalytic cycles provide invaluable mechanistic insights. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for identifying transient species in cross-coupling reactions.

In the context of reactions involving this compound, the key intermediates would be the Pd(II) complexes formed after oxidative addition. For instance, after the selective oxidative addition at the C-I bond, a square planar Pd(II) complex of the type [Pd(L)₂(Ar)(I)] would be formed, where 'Ar' is the 3-chloro-4-ethoxycarbonylphenyl group and 'L' is a phosphine ligand.

While direct characterization of intermediates for this specific substrate may not be widely reported, studies on analogous systems provide a clear picture of what to expect. For example, in the Sonogashira coupling, a π-alkyne-copper complex is a proposed intermediate in the copper cycle, though it has not been directly observed in all cases. libretexts.org However, analogous π-alkyne-silver complexes have been observed by NMR, lending support to this proposed intermediate. libretexts.org

Trapping experiments can also be employed to gain evidence for the formation of specific intermediates. For example, the introduction of a trapping agent that reacts specifically with a proposed intermediate can provide indirect evidence for its existence.

Kinetic Studies of Halogenated Aromatic Reactivity

Kinetic studies are fundamental to understanding the factors that control the rate of a chemical reaction. In the context of palladium-catalyzed cross-coupling reactions of halogenated aromatics, kinetic analysis can help to identify the rate-determining step of the catalytic cycle.

For the Sonogashira coupling of iodobenzene, a representative aryl iodide, kinetic studies have been performed. researchgate.net Computational studies on the Sonogashira reaction of bromobenzene (B47551) with phenylacetylene (B144264) have suggested that the oxidative addition step is the rate-determining step, as it has the highest activation energy in the catalytic cycle. nih.gov Given that the C-I bond is weaker and more reactive than the C-Br bond, the activation energy for the oxidative addition of this compound is expected to be lower than that for the corresponding bromo- or chloro-analogs.

The relative reactivity of the two halogen atoms in this compound can be inferred from the carbon-halogen bond dissociation energies (BDEs). The C-I bond has a significantly lower BDE than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step. This difference in BDEs is the primary reason for the high chemoselectivity observed in the reactions of this substrate.

The following table provides a qualitative comparison of the expected relative reaction rates for the oxidative addition step with different halogens:

Halogen SubstituentRelative Bond StrengthExpected Rate of Oxidative Addition
IodoWeakestFastest
BromoIntermediateIntermediate
ChloroStrongestSlowest

Investigation of Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. While the primary catalytic cycles of Sonogashira and Suzuki-Miyaura reactions are not typically described in terms of PCET, this mechanism can play a role in related or alternative reaction pathways, particularly in photoredox catalysis.

Recent research has highlighted the importance of PCET in the activation of C-H bonds and in facilitating challenging cross-coupling reactions under mild conditions. acs.org In the context of reactions involving this compound, PCET pathways are not the primary mechanistic route for the well-established cross-coupling reactions. However, under certain conditions, such as in the presence of a photosensitizer and a suitable proton donor/acceptor, PCET could potentially be involved in side reactions or in the activation of less reactive bonds.

For instance, if the primary C-I bond has reacted, the subsequent functionalization of the C-Cl bond or a C-H bond on the aromatic ring might, under specific catalytic conditions, proceed through a pathway involving PCET. These are, however, more speculative pathways and would require specific experimental conditions to be operative.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing valuable insights into the energetics and pathways of chemical reactions. For substituted benzoates, DFT calculations can be employed to model transition states, reaction intermediates, and activation energies, thereby elucidating reaction mechanisms with a high degree of accuracy. However, a specific DFT study detailing the reaction mechanisms involving Ethyl 3-chloro-4-iodobenzoate has not been reported. General studies on related halosubstituted aromatic compounds suggest that the interplay of inductive and resonance effects of the chloro and iodo substituents would significantly influence its reactivity in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine various electronic structure descriptors, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. These descriptors are crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For this compound, such calculations would quantify the electron-withdrawing effects of the chlorine and iodine atoms and the ethyl ester group on the benzene (B151609) ring. While the principles of these calculations are well-established, specific published data for this compound, such as its HOMO-LUMO gap or a detailed map of its molecular electrostatic potential, is not available.

Prediction of Reactivity and Selectivity in Substituted Benzoates

Computational models have become increasingly adept at predicting the reactivity and selectivity of organic reactions. For polysubstituted benzoates like this compound, these models could predict the most likely site for further substitution or reaction. The directing effects of the existing chloro, iodo, and ethyl carboxylate groups would determine the regioselectivity of electrophilic aromatic substitution or other functionalization reactions. However, predictive studies focusing specifically on the reactivity and selectivity patterns of this compound are absent from the current body of scientific literature.

Molecular Modeling for Rational Design and Optimization

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of drug discovery and materials science, it is a vital tool for the rational design of new molecules with desired properties. By modeling the interactions of a compound like this compound with biological targets or within a material's matrix, researchers can optimize its structure to enhance its performance. This could involve modifying the substituents to improve binding affinity to a protein or to tune the electronic properties of a material. At present, there are no published studies that utilize molecular modeling for the rational design and optimization of derivatives or applications based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing ester group, would likely appear as a doublet at the most downfield position. The proton at C6, situated between the chlorine and iodine atoms, would also be a doublet, while the proton at C5 would likely appear as a doublet of doublets due to coupling with both adjacent protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. It is expected to show nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing at the lowest field. The aromatic carbons would resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached chloro, iodo, and ester groups. The carbons of the ethyl group, the methylene and methyl carbons, would appear at the highest field.

Predicted ¹H and ¹³C NMR Data for Ethyl 3-chloro-4-iodobenzoate

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C=O - - ~164-166
C1 - - ~130-132
C2 ~8.0-8.2 d ~130-132
C3 - - ~135-137
C4 - - ~95-97
C5 ~7.8-8.0 dd ~138-140
C6 ~7.3-7.5 d ~128-130
-OCH₂CH₃ ~4.3-4.5 q ~61-63
-OCH₂CH₃ ~1.3-1.5 t ~14-16

Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," mass spectrometry would be crucial for confirming its identity and for monitoring its formation or subsequent reactions in a research context.

The electron ionization (EI) mass spectrum of "this compound" is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would also be observed.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion. Another significant fragmentation pathway could involve the loss of an ethyl group followed by the elimination of carbon monoxide. Cleavage of the carbon-halogen bonds is also possible, with the loss of an iodine radical being a more probable event than the loss of a chlorine radical due to the weaker C-I bond.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
310/312 [C₉H₈ClIO₂]⁺ Molecular Ion (M⁺)
281/283 [C₇H₃ClIO]⁺ M⁺ - •C₂H₅
265/267 [C₉H₈ClI]⁺ M⁺ - CO₂
183/185 [C₇H₃ClO]⁺ M⁺ - •I
155/157 [C₇H₃Cl]⁺ M⁺ - •I - CO
127 [I]⁺ Cleavage of C-I bond

Note: The m/z values are based on the most abundant isotopes (³⁵Cl and ¹²⁷I). The presence of ³⁷Cl will result in corresponding peaks at m/z + 2.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The presence of the C-Cl and C-I bonds would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would also show characteristic bands for the various functional groups. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, although it is typically weaker than in the IR spectrum. The C-Cl and C-I stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch ~3050-3100 ~3050-3100
Aliphatic C-H Stretch ~2850-2980 ~2850-2980
C=O Stretch (Ester) ~1720-1740 ~1720-1740
Aromatic C=C Stretch ~1450-1600 ~1450-1600
C-O Stretch (Ester) ~1100-1300 ~1100-1300
C-Cl Stretch ~600-800 ~600-800
C-I Stretch ~500-600 ~500-600

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of "this compound" itself has not been reported, analysis of the crystal structures of related di-halogenated benzoic acid esters can provide valuable insights into the expected solid-state conformation and intermolecular interactions of its derivatives.

For instance, the crystal structure of "Methyl 2,5-dichlorobenzoate" reveals a nearly planar conformation of the molecule, with the ester group being slightly twisted out of the plane of the benzene ring. In the crystal lattice, molecules are packed in a herringbone arrangement, with weak C-H···O hydrogen bonds and halogen···halogen interactions contributing to the stability of the crystal packing.

Crystallographic Data for a Related Compound: Methyl 2,5-dichlorobenzoate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.432(2)
b (Å) 14.135(3)
c (Å) 7.391(2)
β (°) 99.45(3)
Volume (ų) 869.2(4)
Z 4

Emerging Spectroscopic Techniques (e.g., Molecular Rotational Resonance Spectroscopy) for Isotopic Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the rotational constants of a molecule, which are directly related to its mass distribution and three-dimensional structure. This technique is particularly well-suited for the analysis of molecules like "this compound" due to its ability to distinguish between different isotopic species (isotopologues).

The presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl) would give rise to two distinct sets of rotational transitions in the MRR spectrum, with intensities reflecting the natural abundance of these isotopes. This allows for the unambiguous confirmation of the presence and number of chlorine atoms in the molecule.

Furthermore, MRR spectroscopy can provide very precise structural information, including bond lengths and bond angles, by analyzing the spectra of different isotopologues. For "this compound," analysis of the spectra of the ³⁵Cl and ³⁷Cl isotopologues, as well as potentially the ¹³C isotopologues in natural abundance, could lead to a highly refined gas-phase structure. This level of detail is often unattainable with other spectroscopic methods and can be invaluable for benchmarking theoretical calculations and understanding subtle electronic effects of the halogen substituents.

Strategic Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fine Chemicals

Ethyl 3-chloro-4-iodobenzoate serves as a crucial intermediate in the production of fine chemicals, which are complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. arkema.com The compound's utility stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is more reactive than the carbon-chlorine bond, particularly in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position, while leaving the 3-position's chlorine atom available for subsequent transformations.

This selective reactivity is fundamental to its role in building complex molecular architectures. For instance, it can be employed in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis for creating high-value compounds. beilstein-journals.org Its application in the synthesis of pharmaceutical intermediates, such as those for kinase inhibitors, underscores its importance in the fine chemical industry.

Precursor in Pharmaceutical Building Blocks (APIs) Synthesis

The molecular framework of this compound is embedded within several key pharmaceutical building blocks, which are the foundational chemical structures used to synthesize Active Pharmaceutical Ingredients (APIs). Its role as a precursor is particularly notable in the synthesis of targeted cancer therapies, such as kinase inhibitors. nih.goved.ac.uk

A prominent example is its utility in the synthesis of intermediates for Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma. nii.ac.jp The synthesis of Dabrafenib involves the construction of a thiazole (B1198619) ring system, which is then coupled to other aromatic fragments. google.comgoogle.com While specific patents may outline various routes, the core structure of this compound provides the necessary halogenated benzene (B151609) ring that is a key component of the final API. The chloro and iodo groups serve as handles for introducing other functionalities through coupling reactions, demonstrating its direct applicability in constructing complex APIs. researchgate.net

Application Area Example Significance of this compound
OncologySynthesis of Dabrafenib intermediatesProvides the core substituted phenyl structure required for the API.
Drug DiscoveryGeneral kinase inhibitor synthesisServes as a versatile starting material for creating libraries of potential drug candidates. dntb.gov.uaresearchgate.netsemanticscholar.org

Application in Radiolabeling Chemistry (e.g., with Iodine-125)

The presence of a stable iodine atom makes this compound and its derivatives valuable precursors in radiolabeling chemistry. The non-radioactive iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), a widely used radionuclide in biomedical research and diagnostic imaging due to its convenient half-life of about 60 days and clear gamma-ray emission. nih.govnih.gov

This isotopic exchange allows for the preparation of radiotracers for various applications, including single-photon emission computed tomography (SPECT) and preclinical biodistribution studies. acs.org Derivatives of iodobenzoates are used to create radiolabeled prosthetic groups, which are small, reactive molecules that can be attached to larger biomolecules like proteins or peptides. A key example is the synthesis of N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB), an acylating agent used for labeling proteins. The synthesis involves radioiodination of a trialkylstannyl precursor, demonstrating a common strategy where the stable iodo-compound serves as a reference and precursor for the radiolabeled version.

Isotope Application Precursor Type Labeling Strategy
Iodine-125 (¹²⁵I)Preclinical research, binding assays, in vivo biodistributionOrganostannane derivatives of iodobenzoatesIododestannylation to produce radiolabeled prosthetic groups like [¹²⁵I]SIB.
Iodine-123 (¹²³I) / Iodine-124 (¹²⁴I)SPECT / PET ImagingAryliodonium salts, boronic estersElectrophilic or nucleophilic substitution. acs.org

Development of Novel Reagents and Catalysts from Derivatives

Derivatives of this compound hold potential for the development of novel reagents and catalysts. The reactivity of the aryl-iodide bond allows for conversion into other functional groups that can be used to create specialized chemical tools. For example, related compounds like ethyl 4-iodobenzoate (B1621894) can be transformed into polyfunctional organometallic reagents. sigmaaldrich.com Through reactions with metals like magnesium, it is possible to generate Grignard reagents, which are powerful nucleophiles used for forming new carbon-carbon bonds. sigmaaldrich.com

The development of such reagents from this compound would yield a bifunctional tool, where the organometallic part could participate in one reaction, while the chloro-substituent remains for a subsequent transformation. Furthermore, the aromatic core of this compound can be incorporated into more complex ligand structures for transition metal catalysis. By modifying the ester and adding coordinating groups, it is possible to design ligands that can tune the activity and selectivity of metal catalysts used in cross-coupling, hydrogenation, or oxidation reactions. sciencedaily.commdpi.comgoogle.com

Integration into Multistep Synthesis of Bioactive Compounds

The true value of this compound is realized in its integration into lengthy, multistep synthetic sequences to produce biologically active compounds. utrgv.edudntb.gov.uadntb.gov.ua The distinct reactivity of its functional groups allows chemists to perform a sequence of reactions in a controlled manner, building molecular complexity step-by-step.

The synthesis of the anthelmintic drug Rafoxanide, a halogenated salicylanilide, provides an illustrative example of how halo-substituted aromatics are used in multistep synthesis. nih.gov While not using this exact starting material, the synthesis involves coupling different substituted aromatic rings, a strategy for which this compound is well-suited. Its application in creating kinase inhibitor scaffolds is another prime example. nih.gov A synthetic route might begin with a Suzuki or Sonogashira coupling at the iodine position, followed by modification of the ester group (e.g., hydrolysis to a carboxylic acid and then amide formation), and finally, a nucleophilic aromatic substitution at the chlorine position. This planned sequence of reactions is essential for the efficient construction of complex target molecules.

Q & A

Q. What are the established synthetic routes for Ethyl 3-chloro-4-iodobenzoate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via sequential halogenation and esterification. A common approach involves iodination of 3-chlorobenzoic acid derivatives followed by esterification with ethanol. Key steps include:

  • Halogenation : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions to introduce iodine at the para position .
  • Esterification : Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with ethanol . Critical conditions include temperature control (0–5°C for iodination) and anhydrous environments to prevent hydrolysis. Yields are highly dependent on stoichiometric ratios and catalyst selection (e.g., H₂SO₄ for esterification).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodine at C4, chlorine at C3). For example, the iodine substituent induces distinct deshielding in aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% in commercial samples, as noted in supplier data) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 310 for C₉H₈ClIO₂) validate the molecular formula .

Q. How does the electronic effect of iodine influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a directing group, facilitating regioselective coupling reactions (e.g., Suzuki-Miyaura). Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution at the ortho position. For example, palladium-catalyzed coupling with boronic acids replaces iodine, yielding biaryl derivatives .

Q. What are the storage and handling protocols to prevent degradation of this compound?

  • Storage : Under inert atmosphere (argon) at 2–8°C to avoid hydrolysis of the ester group .
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure. Degradation products (e.g., 3-chloro-4-iodobenzoic acid) can be monitored via TLC .

Q. How is the purity of this compound validated in academic research, and what impurities are commonly observed?

  • Impurities : Residual starting materials (e.g., 3-chlorobenzoic acid) or di-iodinated byproducts.
  • Validation : Combustion analysis (C, H, Cl, I) and HPLC retention time matching against standards (purity ≥95% required for reproducibility) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to identify reactive sites. For example, iodine’s σ-hole interaction with palladium in cross-coupling reactions can be modeled to predict coupling efficiency at C4 vs. C2 .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound derivatives?

  • X-ray Diffraction : Resolves ambiguities in substitution patterns by providing unambiguous bond lengths and angles .
  • Dynamic NMR : Detects rotational barriers in esters that may cause unexpected splitting .

Q. How can kinetic studies improve the scalability of this compound synthesis while minimizing waste?

  • Microreactor Systems : Enable precise control of exothermic iodination steps, reducing byproduct formation .
  • Solvent Recycling : Ethanol recovery via distillation reduces environmental impact.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic Conditions : Ester groups hydrolyze slowly due to protonation of the carbonyl oxygen, stabilizing the intermediate.
  • Basic Conditions : Rapid saponification occurs via nucleophilic attack by hydroxide ions .

Q. How does this compound serve as a precursor for bioactive molecules, and what are the challenges in optimizing its derivatization?

  • Applications : Intermediate in antiviral or anticancer agents (e.g., iodine substitution for radioimaging tags) .
  • Challenges : Steric hindrance from the ethyl ester group may limit coupling efficiency. Solutions include using bulkier catalysts (e.g., XPhos Pd G3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.